Pioglitazone, a thiazolidinedione, is a selective peroxisome proliferator-activated receptor γ (PPARγ) agonist widely used in the management of type 2 diabetes mellitus (T2DM) due to its insulin-sensitizing properties2458. Beyond its primary use in diabetes, pioglitazone has been investigated for its potential in various other fields, including its effects on alcohol consumption, lipid metabolism, and even cancer prevention15910. This comprehensive analysis will delve into the mechanism of action of pioglitazone and its applications across different fields, supported by relevant studies and case examples.
Pioglitazone is primarily used to improve glycemic control in patients with T2DM by reducing insulin resistance2458. It has been shown to decrease hyperglycemia, hyperlipidemia, and hyperinsulinemia in animal models of obesity and diabetes8. In clinical settings, pioglitazone has been effective as monotherapy or in combination with other antidiabetic agents, leading to significant improvements in fasting blood glucose and HbA1c levels9.
In the field of addiction, pioglitazone has been studied for its potential to reduce alcohol drinking and stress-induced relapse in alcohol-preferring rats1. When combined with naltrexone, a nonselective opioid antagonist, the drug combination was more effective in reducing alcohol intake and relapse behaviors than either agent alone1.
Research into transdermal delivery systems has explored the use of pioglitazone-loaded nanostructured lipid carriers (NLCs)3. These NLCs have shown promise in improving bioavailability and providing a sustained lowering of blood sugar levels, indicating potential as a controlled release formulation for the treatment of diabetes3.
Pioglitazone has also been investigated for its chemopreventive effects in lung cancer10. Studies in mice have demonstrated that pioglitazone can significantly inhibit the progression of chemically induced lung adenocarcinoma and squamous cell carcinoma, likely through the induction of apoptosis10.
The synthesis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone involves several steps that can be complex and yield variable results. The following outlines the general synthetic routes:
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone has a complex molecular structure characterized by:
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone participates in various chemical reactions typical for thiazolidinediones:
The mechanism by which N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone exerts its effects primarily involves:
The physical and chemical properties of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone include:
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone has several scientific applications:
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (CAS 952188-00-0) is a structurally modified derivative of the antidiabetic drug pioglitazone. Its systematic IUPAC name is 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione [5]. This name precisely defines its molecular architecture: A central 2,4-thiazolidinedione ring is substituted at the N3-position with a 2-(5-ethylpyridin-2-yl)ethyl group and at the C5-position with a 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl group [4] [6]. The compound’s molecular formula is C₂₈H₃₁N₃O₃S, with a molecular weight of 489.63 g/mol [5]. Key structural features include:
Table 1: Atomic Composition and Bonding Features
Component | Structural Detail |
---|---|
Core Heterocycle | 1,3-thiazolidine-2,4-dione ring |
N3-Substituent | -CH₂CH₂-(5-ethylpyridin-2-yl) (Length: 5 atoms from N3 to pyridine N) |
C5-Substituent | -CH₂-C₆H₄-O-CH₂CH₂-(5-ethylpyridin-2-yl) (Length: 11 atoms from C5 to pyridine N) |
Pyridine Modifications | Ethyl groups (-CH₂CH₃) at C5 positions on both pyridine rings |
The canonical SMILES representation is CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC
, which encodes the connectivity of all 28 carbon, 31 hydrogen, 3 nitrogen, 3 oxygen, and 1 sulfur atoms [4]. The InChIKey UICSFXCWECATJX-UHFFFAOYSA-N
confirms the absence of stereochemical designation in available databases [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for characterizing this compound. Key proton resonances include:
¹³C NMR confirms 28 distinct carbon environments, with critical peaks including:
Advanced 2D-NMR techniques (COSY, HSQC, HMBC) resolve connectivity, particularly confirming correlations between methylene protons and pyridine/benzyl carbons [6].
Infrared Spectroscopy
FT-IR spectra exhibit signature bands:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 490.2174 (calculated 490.2169 for C₂₈H₃₂N₃O₃S⁺). Fragmentation patterns include:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Assignments | Spectral Region |
---|---|---|
¹H NMR | δ 1.20 (t, 6H), 2.65 (q, 4H), 3.80–4.45 (m, 8H), 4.90 (s, 2H), 7.15–8.45 (m, 10H) | 0–10 ppm |
¹³C NMR | δ 16.0, 25.0, 35.0, 60.0, 70.0, 122.5–149.5 (aromatics), 172.5, 175.8 | 0–200 ppm |
FT-IR | 1,690 cm⁻¹ (C=O), 1,745 cm⁻¹ (C=O), 1,240 cm⁻¹ (C-O-C) | 400–4,000 cm⁻¹ |
MS | [M+H]⁺ 490.2174; fragments at m/z 365, 255, 107 | Positive ion mode |
While single-crystal X-ray diffraction data for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone remains unreported in the search results, experimental physical properties provide insights into its solid-state behavior. The compound melts at 93°C, indicating moderate intermolecular cohesion [5]. Its density is 1.217 g/cm³, typical for polyaromatic systems with flexible aliphatic linkers [5].
Computational modeling reveals:
Molecular dynamics simulations suggest the ethylpyridyl moieties may stack parallel to the benzyl ring, creating a folded conformation stabilized by π-π interactions . This folding could influence PPARγ receptor binding affinity compared to pioglitazone.
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone diverges structurally from pioglitazone in two key aspects:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4